Cas no 898465-47-9 (5-(4-chlorophenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one)
5-(4-chlorophenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one Chemical and Physical Properties
Names and Identifiers
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- 4H-Pyran-4-one, 5-[(4-chlorophenyl)methoxy]-2-[(4-phenyl-1-piperazinyl)methyl]-
- 5-(4-chlorophenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one
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- Inchi: 1S/C23H23ClN2O3/c24-19-8-6-18(7-9-19)16-29-23-17-28-21(14-22(23)27)15-25-10-12-26(13-11-25)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2
- InChI Key: NHXZWTUVLVMVCZ-UHFFFAOYSA-N
- SMILES: C1(CN2CCN(C3=CC=CC=C3)CC2)OC=C(OCC2=CC=C(Cl)C=C2)C(=O)C=1
5-(4-chlorophenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2617-1951-2μmol |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one |
898465-47-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2617-1951-5μmol |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one |
898465-47-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2617-1951-10μmol |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one |
898465-47-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2617-1951-20μmol |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one |
898465-47-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2617-1951-1mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one |
898465-47-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2617-1951-2mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one |
898465-47-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2617-1951-3mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one |
898465-47-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2617-1951-4mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one |
898465-47-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2617-1951-5mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one |
898465-47-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2617-1951-10mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one |
898465-47-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-(4-chlorophenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-(4-chlorophenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one
Introduction to 5-(4-chlorophenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one (CAS No. 898465-47-9)
5-(4-chlorophenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential biological activities. This compound, identified by the CAS number 898465-47-9, belongs to a class of molecules that exhibit promising characteristics for further development in medicinal chemistry. The presence of multiple functional groups, including a chlorophenyl moiety, a methoxy group, and a phenylpiperazine scaffold, contributes to its intricate structure and suggests a multifaceted interaction with biological targets.
The compound's molecular framework is characterized by a pyranone core, which is a heterocyclic structure that has been widely studied for its pharmacological relevance. Pyranone derivatives are known for their versatility in drug design, often serving as key intermediates in the synthesis of bioactive molecules. The specific arrangement of substituents around the pyranone ring in this compound likely influences its solubility, metabolic stability, and overall pharmacokinetic profile, making it an attractive candidate for further investigation.
In recent years, there has been growing interest in the development of novel compounds that incorporate phenylpiperazine motifs. This class of compounds is particularly noteworthy due to their demonstrated efficacy in modulating central nervous system (CNS) pathways. The 4-phenylpiperazin-1-yl moiety in this molecule suggests potential interactions with receptors such as serotonin and dopamine, which are critical for regulating mood, cognition, and other neurological functions. Such interactions have made phenylpiperazine derivatives valuable scaffolds for the discovery of new therapeutic agents.
The 4-chlorophenyl substituent at the 5-position of the pyranone ring adds another layer of complexity to the molecule's behavior. Chlorophenyl groups are frequently encountered in pharmaceuticals and agrochemicals due to their ability to enhance binding affinity and metabolic stability. The electron-withdrawing nature of the chlorine atom may influence electronic distributions within the molecule, potentially affecting its reactivity and biological activity. This feature makes it an interesting subject for computational studies aimed at predicting how it might interact with biological targets.
The methoxy group at the 2-position provides another site for potential functionalization or interaction. Methoxy groups are common in natural products and synthetic drugs, often serving as bioisosteric replacements for hydroxyl groups or participating in hydrogen bonding interactions. In this context, the methoxy group could play a role in modulating the compound's solubility or binding affinity, making it another key feature to consider during drug development.
Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationship (SAR) studies in optimizing drug candidates. The compound under discussion presents an excellent opportunity for such investigations due to its complex structure and diverse functional groups. By systematically modifying individual substituents—such as the chlorophenyl ring, phenylpiperazine moiety, or methoxy group—researchers can gain insights into how these changes affect biological activity. This approach has been instrumental in the development of several successful drugs and is likely to be fruitful for this compound as well.
One particularly promising area of research involves exploring the compound's potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological properties. The pyranone core provides a stable scaffold that can be further elaborated through various chemical transformations. For instance, introducing additional functional groups or extending the molecular framework could lead to novel derivatives with improved selectivity or efficacy. Such modifications are often guided by computational modeling techniques that predict how structural changes might influence biological activity.
The synthesis of this compound also presents an opportunity to explore green chemistry principles and develop more sustainable manufacturing processes. Modern pharmaceutical research increasingly emphasizes reducing environmental impact while maintaining high yields and purity standards. By optimizing synthetic routes to minimize waste and hazardous reagents, researchers can ensure that future production methods align with broader sustainability goals.
As interest in CNS-targeting drugs continues to grow, compounds like 5-(4-chlorophenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one are likely to remain at the forefront of medicinal chemistry research. Their unique structural features offer a rich foundation for exploring new therapeutic avenues while providing valuable insights into drug design principles applicable across multiple therapeutic areas.
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